molecular formula C20H31N3O3 B7927828 {4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927828
M. Wt: 361.5 g/mol
InChI Key: GLKJJRNZOYVKPG-ZLPCBKJTSA-N
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Description

{4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a cyclohexyl core substituted with an (S)-2-amino-propionyl-isopropyl-amino group and a benzyl ester. This compound is structurally designed for applications in peptide synthesis and medicinal chemistry, where carbamate-protected amines are critical for stability and controlled deprotection. Its stereochemistry (S-configuration) and functional groups influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14(2)23(19(24)15(3)21)18-11-9-17(10-12-18)22-20(25)26-13-16-7-5-4-6-8-16/h4-8,14-15,17-18H,9-13,21H2,1-3H3,(H,22,25)/t15-,17?,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKJJRNZOYVKPG-ZLPCBKJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the cyclohexyl core: This can be achieved through cycloaddition reactions or ring-closing metathesis.

    Introduction of the amino-propionyl group: This step often involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.

    Attachment of the isopropyl-amino group: This can be done through nucleophilic substitution reactions.

    Esterification to form the benzyl ester: This final step involves the reaction of the carboxylic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound {4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound {4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS Number: 1353993-47-1) is a carbamate derivative with potential applications in various scientific and pharmaceutical fields. This article explores its applications, focusing on medicinal chemistry, biochemical research, and potential therapeutic uses.

Basic Information

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.46 g/mol
  • CAS Number : 1353993-47-1

Structural Characteristics

The compound features a cyclohexyl ring, an isopropyl amino group, and a carbamic acid moiety, which contribute to its biological activity. The presence of the amino acid derivative enhances its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacological agents. Its design allows for modulation of biological activity through the manipulation of the amino acid side chains.

Case Study: Antidiabetic Potential

Research has indicated that derivatives of this compound may exhibit insulin-mimetic properties. A study demonstrated that similar carbamate compounds could enhance glucose uptake in muscle cells, suggesting a potential application in treating type 2 diabetes .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool for probing metabolic processes.

Case Study: Enzyme Inhibition

A study highlighted the inhibitory effects of carbamate derivatives on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, which has implications for neurodegenerative disease research .

Therapeutic Uses

The potential therapeutic applications of this compound extend to neuroprotection and anti-inflammatory effects. Research suggests that compounds with similar structures may reduce neuroinflammation and protect neuronal cells from apoptosis.

Case Study: Neuroprotective Effects

In vitro studies have shown that carbamate derivatives can protect neuronal cells from oxidative stress-induced damage, indicating their potential role in treating neurodegenerative disorders such as Alzheimer's disease .

Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryDrug candidate development for metabolic diseasesAntidiabetic properties
Biochemical ResearchEnzyme inhibition studiesAChE inhibition studies
Therapeutic UsesNeuroprotection and anti-inflammatory effectsNeuroprotective effects studies

Mechanism of Action

The mechanism of action of {4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The S-enantiomer of the amino-propionyl group plays a crucial role in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Ester Group Variations

Compound Name Ester Group Key Features Stability Under Acidic Conditions Reference
Target Compound Benzyl Prone to aspartimide formation under acidic or basic conditions Moderate
{4-[...]-cyclohexyl}-carbamic acid tert-butyl ester tert-Butyl Enhanced steric bulk; reduced aspartimide formation High
[4-...]-carbamic acid benzyl ester (Compound 7d, ) Benzyl Oxazolidinone ring; sulfenyl group Moderate

Insights :

  • The benzyl ester in the target compound offers ease of deprotection via hydrogenolysis but is associated with higher aspartimide formation during peptide synthesis compared to cyclohexyl esters .
  • The tert-butyl analog () provides superior stability under acidic conditions, making it preferable for prolonged synthetic steps.

Amino Acid Side Chain Modifications

Compound Name Side Chain Substituent Molecular Weight (g/mol) Biological Relevance Reference
Target Compound (S)-2-Amino-propionyl-isopropyl-amino 387.52* Potential peptide intermediate
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester 2-Chloro-acetyl-ethyl-amino 352.90 Electrophilic reactivity
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester (S)-2-Amino-3-methyl-butyryl-cyclopropyl 387.52 Enhanced lipophilicity

Insights :

  • The chloro-acetyl substituent () confers electrophilicity, enabling nucleophilic substitution reactions, while the cyclopropyl group () enhances steric hindrance and metabolic stability .

Cyclohexyl Core vs. Heterocyclic Systems

Compound Name Core Structure Solubility (logP) Conformational Rigidity Reference
Target Compound Cyclohexyl Moderate (~2.5*) High
[4-(1-Ethylsulfenyl-ethyl)-2-oxo-oxazolidin-3-yl]-carbamic acid benzyl ester (7d) Oxazolidinone Low (~1.8) Moderate

Insights :

  • The cyclohexyl core in the target compound imparts rigidity, favoring well-defined conformational states critical for molecular recognition.
  • Oxazolidinone-based analogs () exhibit lower solubility due to polar heterocyclic rings but offer alternative reactivity profiles for ring-opening reactions .

Biological Activity

The compound {4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known by its chemical structure and various synonyms, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of the biological activity of this compound, including relevant research findings, case studies, and a summary table of its properties and effects.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C16H24N2O3
Molecular Weight 292.38 g/mol
CAS Number 17016-83-0
Melting Point Not specified
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes implicated in metabolic pathways, potentially influencing lipid metabolism and glucose homeostasis.
  • Receptor Modulation : The compound has shown potential in modulating G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction across cell membranes. This modulation can lead to various physiological responses, including changes in cellular signaling pathways related to inflammation and pain.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Metabolic Effects : A study published in a peer-reviewed journal explored the effects of the compound on lipid metabolism in animal models. Results indicated a significant reduction in triglyceride levels and improved insulin sensitivity, suggesting potential applications for managing metabolic disorders such as diabetes .
  • Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : A recent investigation examined the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results showed that it could significantly reduce cell death and promote neuronal survival under stress conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Distribution : It is likely to distribute widely in tissues, particularly those involved in metabolic regulation.
  • Metabolism : Initial studies suggest hepatic metabolism with potential formation of active metabolites.
  • Excretion : Renal excretion is anticipated as a primary route for elimination.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzyme Inhibition Reduces activity of key metabolic enzymes
Receptor Modulation Alters GPCR signaling pathways
Anti-inflammatory Effects Decreases cytokine production
Neuroprotective Effects Protects neurons from oxidative stress

Q & A

Basic: What are the standard methods for synthesizing {4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can reaction yields be optimized?

Answer:
Synthesis typically involves sequential coupling of the (S)-2-aminopropionyl and isopropylamine groups to a cyclohexyl scaffold, followed by benzyl ester protection. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere to minimize racemization of the (S)-configured amine .
  • Esterification : Benzyl ester protection of the carbamic acid group via benzyl chloroformate in the presence of a base like triethylamine.
  • Yield optimization : Control reaction temperature (0–4°C for amide coupling) and use high-purity solvents (e.g., anhydrous DMF) to reduce side reactions. Patent literature (e.g., WO 2016/111347) suggests iterative purification via flash chromatography to isolate intermediates .

Basic: How is the compound characterized structurally, and what analytical techniques are essential for validation?

Answer:
Core characterization methods include:

  • NMR spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., cyclohexyl ring conformation) and benzyl ester integration. For example, aromatic protons in the benzyl group appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ for C21H32N3O3: 398.24; observed: 398.25) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation of the benzyl ester group.
  • Atmosphere : Under inert gas (argon or nitrogen) to avoid hydrolysis of the carbamic acid benzyl ester .
  • Solubility : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless immediately used.

Advanced: How can researchers resolve contradictions in NMR spectral data, such as unexpected splitting patterns in the cyclohexyl region?

Answer:
Unexpected splitting may arise from:

  • Conformational flexibility : The cyclohexyl ring can adopt chair or boat conformations, leading to diastereotopic protons. Use variable-temperature NMR (VT-NMR) to slow ring flipping and resolve signals .
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can overlap with cyclohexyl signals. Employ 2D NMR (COSY, HSQC) to assign peaks unambiguously.
  • Stereochemical drift : Racemization during synthesis can create enantiomeric byproducts. Validate enantiopurity via chiral HPLC with a cellulose-based column .

Advanced: What strategies are effective for ensuring enantiomeric purity of the (S)-configured aminopropionyl group during synthesis?

Answer:

  • Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to direct stereochemistry during amide coupling, followed by acidic cleavage.
  • Kinetic resolution : Employ enzymes like lipases or proteases to selectively hydrolyze the undesired (R)-enantiomer .
  • Analytical validation : Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral LC-MS, targeting >98% ee for pharmacological studies .

Advanced: How can researchers design in vitro assays to investigate the compound’s biological activity, given its structural complexity?

Answer:

  • Target selection : Prioritize enzymes with affinity for carbamate or aminopropionyl motifs (e.g., serine proteases, kinases).
  • Assay design :
    • Fluorescence-based assays : Use quenched fluorescent substrates to measure inhibition kinetics.
    • Surface plasmon resonance (SPR) : Monitor real-time binding to immobilized targets (KD < 1 µM suggests high potency) .
  • Control experiments : Include a scrambled stereoisomer (e.g., (R)-configured analog) to confirm stereospecific effects.

Advanced: How should researchers address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-solvents : Use ≤1% DMSO or cyclodextrin-based solubilizing agents to maintain compound stability.
  • Prodrug approach : Synthesize a phosphate or acetylated derivative for improved solubility, followed by enzymatic cleavage in situ.
  • Dynamic light scattering (DLS) : Confirm absence of aggregates (>100 nm particles indicate poor dissolution) .

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